(beta-,4-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate
(beta-,4-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate
Brand Name:
Vulcanchem
CAS No.:
136-38-9
VCID:
VC20996488
InChI:
InChI=1S/C9H13NO2.C4H6O6/c1-10-6-9(12)7-2-4-8(11)5-3-7;5-1(3(7)8)2(6)4(9)10/h2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
SMILES:
CNCC(C1=CC=C(C=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula:
C13H19NO8
Molecular Weight:
317.29 g/mol
(beta-,4-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate
CAS No.: 136-38-9
Cat. No.: VC20996488
Molecular Formula: C13H19NO8
Molecular Weight: 317.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136-38-9 |
|---|---|
| Molecular Formula | C13H19NO8 |
| Molecular Weight | 317.29 g/mol |
| IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol |
| Standard InChI | InChI=1S/C9H13NO2.C4H6O6/c1-10-6-9(12)7-2-4-8(11)5-3-7;5-1(3(7)8)2(6)4(9)10/h2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
| Standard InChI Key | GOVGCYCBKCCFIR-LREBCSMRSA-N |
| Isomeric SMILES | CNCC(C1=CC=C(C=C1)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
| SMILES | CNCC(C1=CC=C(C=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O |
| Canonical SMILES | CNCC(C1=CC=C(C=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator